2-Chloro-6-methoxy-3-vinylquinoline
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Overview
Description
2-Chloro-6-methoxy-3-vinylquinoline is a quinoline derivative with a chlorine atom at the second position, a methoxy group at the sixth position, and a vinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-3-vinylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methoxyquinoline with a suitable vinylating agent under specific conditions. For example, the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) has been reported for the synthesis of related quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-3-vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Major Products
Substitution Reactions: Products include various substituted quinolines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include ethyl-substituted quinolines.
Scientific Research Applications
2-Chloro-6-methoxy-3-vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-3-vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline-3-carbonitrile: Similar structure but with a nitrile group instead of a vinyl group.
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline: Similar structure with additional ethoxycarbonyl groups.
Uniqueness
2-Chloro-6-methoxy-3-vinylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-ethenyl-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h3-7H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAUMMSBSSKDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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